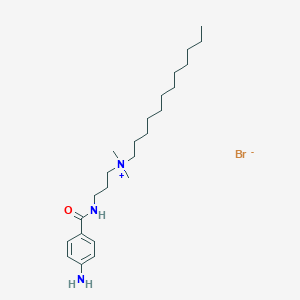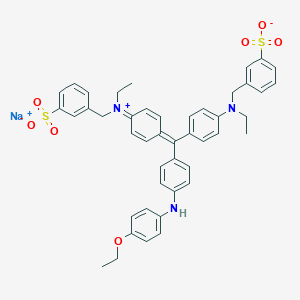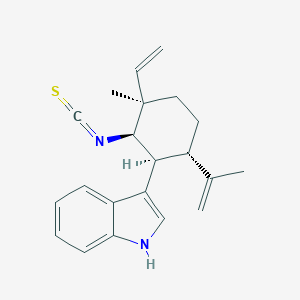
Cinnamicina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamycin is a tetracyclic antibacterial peptide produced by the bacterium Streptomyces cinnamoneusCinnamycin contains 19 amino acid residues, including unusual amino acids such as threo-3-methyl-lanthionine, meso-lanthionine, lysinoalanine, and 3-hydroxyaspartic acid .
Aplicaciones Científicas De Investigación
Cinnamycin has a wide range of scientific research applications:
Mecanismo De Acción
Cinnamycin exerts its effects by binding specifically to the membrane lipid phosphatidylethanolamine (PE). This binding disrupts the membrane integrity, leading to antimicrobial activity . The molecular targets involved include the primary ammonium group of the PE head group and the phosphate group of the lipid . The binding is facilitated by an extensive hydrogen-bonding network and specific interactions with the peptide’s unique amino acids .
Direcciones Futuras
Antimicrobial peptides like Cinnamycin have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . Future research directions may include developing novel AMP structures, including hybrids, antimicrobial dendrimers and polypeptides, peptidomimetics, and AMP–drug conjugates .
Análisis Bioquímico
Biochemical Properties
Cinnamycin interacts with phosphatidylethanolamine (PE) lipids, a major compound present in many bacterial cell membranes . It selectively binds to PE by forming an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE head group . This interaction is critical for its antimicrobial activity .
Cellular Effects
Cinnamycin exerts its antimicrobial activity by binding to the membrane lipid phosphatidylethanolamine (PE), leading to the disruption of bacterial cell membranes . This unique mechanism of action makes Cinnamycin a potent antibiotic against a broad range of Gram-positive bacteria .
Molecular Mechanism
Cinnamycin’s mechanism of action involves binding to the membrane lipid phosphatidylethanolamine (PE) to elicit its antimicrobial activity . It forms an extensive hydrogen-bonding network with PE, and this interaction is critical for its antimicrobial activity . In addition to binding the primary ammonium group, Cinnamycin also interacts with the phosphate group of the lipid through a previously uncharacterized phosphate-binding site .
Temporal Effects in Laboratory Settings
The onset of Cinnamycin biosynthesis commences upon entry into the stationary phase in liquid culture . A novel mechanism of immunity has been observed in which the producing organism methylates its entire complement of PE prior to the onset of Cinnamycin production .
Metabolic Pathways
Cinnamycin is a product of a complex biosynthetic pathway involving several enzymes and cofactors .
Transport and Distribution
It is known that Cinnamycin binds to phosphatidylethanolamine (PE) lipids, which are major components of many bacterial cell membranes .
Subcellular Localization
The subcellular localization of Cinnamycin is primarily at the bacterial cell membrane due to its interaction with phosphatidylethanolamine (PE) lipids . This interaction is critical for its antimicrobial activity .
Métodos De Preparación
Cinnamycin is produced naturally by Streptomyces cinnamoneus. The biosynthesis involves the ribosomal synthesis of a precursor peptide, followed by extensive post-translational modifications. These modifications include dehydration of serine and threonine residues, formation of lanthionine bridges, and hydroxylation of aspartic acid . Industrial production methods typically involve fermentation processes using the producing strain, followed by purification steps to isolate the peptide .
Análisis De Reacciones Químicas
Cinnamycin undergoes several types of chemical reactions, primarily due to its unique amino acid composition and structure. Some of the key reactions include:
Oxidation: The hydroxylation of aspartic acid at position 15 is a critical post-translational modification.
Reduction: Reduction reactions can be used to study the structure of cinnamycin and its derivatives.
Common reagents and conditions used in these reactions include sodium borohydride (NaBH4) for reduction and nickel chloride (NiCl2) for catalytic processes . Major products formed from these reactions include various modified peptides with altered biological activities .
Comparación Con Compuestos Similares
Cinnamycin is closely related to other lantibiotics such as duramycin, duramycin B, duramycin C, and ancovenin . These compounds share similar structural features, including lanthionine bridges and unusual amino acids. cinnamycin is unique in its specific binding to phosphatidylethanolamine, which distinguishes it from other lantibiotics . The similar compounds are all derived from 19-amino acid propeptides and have comparable post-translational modifications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Cinnamycin involves the condensation of L-phenylalanine and L-leucine to form the cyclic depsipeptide.", "Starting Materials": [ "L-phenylalanine", "L-leucine", "Dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Acetic acid", "Methanol" ], "Reaction": [ "Activation of L-phenylalanine with DCC and NHS in DMF to form an active ester", "Addition of L-leucine to the activated L-phenylalanine to form the cyclic depsipeptide", "Purification of the crude product by precipitation with diethyl ether", "Hydrolysis of the cyclic depsipeptide with acetic acid to obtain the linear peptide", "Cyclization of the linear peptide with methanol to form the final product, Cinnamycin" ] } | |
Número CAS |
110655-58-8 |
Fórmula molecular |
C89H125N25O25S3 |
Peso molecular |
2041.3 g/mol |
Nombre IUPAC |
(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |
Clave InChI |
QJDWKBINWOWJNZ-IDGBIKHQSA-N |
SMILES isomérico |
C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |
SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
SMILES canónico |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Apariencia |
White to off white solid |
Sinónimos |
L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin |
Origen del producto |
United States |
Q & A
Q1: What is the primary target of Cinnamycin and how does it exert its biological activity?
A1: Cinnamycin specifically binds to Phosphatidylethanolamine (PE), a phospholipid commonly found in bacterial membranes. This binding is highly selective and requires both the PE headgroup and at least one fatty acyl chain. [] This interaction disrupts the membrane integrity, leading to cell death. [, , , , ]
Q2: How does membrane curvature affect Cinnamycin's binding to PE?
A2: Research shows that Cinnamycin exhibits curvature-dependent binding to PE-containing membranes. It binds more efficiently to small vesicles with higher curvature compared to larger liposomes with lower curvature. [, , ] This suggests that Cinnamycin might induce membrane deformation to enhance its binding to PE.
Q3: Does Cinnamycin's binding to PE influence the transbilayer movement of lipids?
A3: Yes, Cinnamycin binding induces transbilayer lipid movement, exposing inner leaflet PE to the extracellular environment. This process contributes to its cytotoxicity and promotes its own binding. []
Q4: Beyond its antimicrobial activity, what other cellular processes are affected by Cinnamycin?
A4: Cinnamycin has been shown to inhibit Phospholipase A2 activity due to its binding to PE. [, ] Additionally, it has demonstrated an ability to block the internalization of PE at the cleavage furrow during mitosis, potentially impacting cell division. []
Q5: What is the molecular formula and weight of Cinnamycin?
A5: Cinnamycin has a molecular formula of C98H138N26O32S4 and a molecular weight of 2145.5 g/mol. []
Q6: What are the key structural features of Cinnamycin?
A6: Cinnamycin is a tetracyclic peptide antibiotic composed of 19 amino acids. It contains one lanthionine and two methyllanthionine residues, characteristic of lantibiotics. [] Cinnamycin also possesses a unique lysinoalanine bridge and an erythro-3-hydroxy-l-aspartic acid. [] These modifications play a crucial role in its interaction with PE. [, ]
Q7: How does the structure of Cinnamycin influence its binding to PE?
A7: Cinnamycin possesses a hydrophobic pocket formed by residues Phenylalanine-7 to Alanine(S)-14, which accommodates the PE headgroup. [] The specific geometry of this pocket allows for the strict binding specificity observed with PE. []
Q8: What insights do we gain from the solution structures of Cinnamycin and its analogs?
A8: NMR studies of Cinnamycin and its analogs, duramycin B and C, reveal a U-shaped topology stabilized by thioether bridges. [] This clamp-like conformation contributes to their amphiphilic nature and ability to interact with membranes. []
Q9: How does the conformation of Cinnamycin change in different environments?
A9: While Cinnamycin adopts a specific conformation in DMSO, its structure changes significantly in aqueous solutions, SDS micelles, and lipid bilayers. [] These conformational changes are likely influenced by the polarity and hydrophobic interactions within each environment.
Q10: What is the impact of different environments on the stability of Cinnamycin?
A10: The stability of Cinnamycin is influenced by factors like temperature, pH, and the presence of other molecules. For example, complex formation between Cinnamycin and PE is enthalpy-driven in octyl glucoside micelles but involves both enthalpy and entropy contributions in bilayer membranes. [] This suggests that the surrounding environment significantly impacts the thermodynamic properties of Cinnamycin interactions.
Q11: Are there any specific challenges associated with the formulation and delivery of Cinnamycin?
A11: While specific data on formulation challenges are limited in the provided research, Cinnamycin's peptide nature and its tendency to interact with membranes may pose challenges in achieving optimal stability, solubility, and bioavailability.
Q12: Does Cinnamycin itself exhibit any catalytic activity?
A12: Cinnamycin itself is not an enzyme and does not possess intrinsic catalytic activity. Its biological activity primarily stems from its ability to bind specifically to PE and disrupt membrane integrity.
Q13: Have computational methods been used to study Cinnamycin and its interactions?
A13: Yes, molecular dynamics simulations have been employed to study the structure of Cinnamycin-lipid complexes and understand the basis for its selective binding to PE. [] These simulations provide valuable insights into the molecular interactions governing Cinnamycin's activity.
Q14: What is the role of the lysinoalanine bridge in Cinnamycin's activity?
A14: The lysinoalanine bridge, formed between Lysine-19 and a dehydrated Serine residue at position 6, is crucial for Cinnamycin's biological activity. []
Q15: How do modifications to the Cinnamycin peptide sequence affect its activity?
A15: Modifications to the Cinnamycin peptide sequence, such as amino acid substitutions, can significantly impact its activity. For example, replacing Phenylalanine-10 with Leucine results in Duramycin B, while Duramycin C harbors several other amino acid changes compared to Cinnamycin. [] These alterations likely influence their binding affinity and specificity for PE.
Q16: Can non-canonical amino acids be incorporated into Cinnamycin, and how does it affect its activity?
A16: Yes, using the pyrrolysyl-tRNA synthetase/tRNAPyl pair, researchers successfully incorporated non-canonical amino acids into Cinnamycin. [] The introduction of these non-canonical amino acids led to the generation of deoxycinnamycin derivatives with altered biological activity. [] This highlights the potential for engineering Cinnamycin variants with tailored properties.
Q17: What approaches have been explored to improve the production of Cinnamycin and its analogues?
A17: Researchers have investigated genetic engineering strategies to enhance Cinnamycin production. [, ] Additionally, the use of inorganic talc microparticles has been shown to significantly boost the production of Cinnamycin and other natural products in various actinobacteria, including Streptomyces. [] These approaches highlight the ongoing efforts to optimize the production of these valuable compounds.
Q18: What analytical techniques are commonly used to study Cinnamycin?
A18: Various techniques are employed to characterize and quantify Cinnamycin, including:
- High-performance liquid chromatography (HPLC): Used to purify and analyze Cinnamycin from complex mixtures. []
- Mass spectrometry (MS): Determines the molecular weight and analyzes the structure of Cinnamycin and its derivatives. [, , , ]
- Nuclear magnetic resonance (NMR): Provides detailed information about the three-dimensional structure and dynamics of Cinnamycin in different environments. [, , ]
- Circular dichroism (CD) spectroscopy: Used to study the secondary structure and conformational changes of Cinnamycin in solution. []
- Isothermal titration calorimetry (ITC): Measures the thermodynamic parameters of Cinnamycin binding to PE. [, ]
- Atomic force microscopy (AFM): Used to investigate the interaction forces and adhesion properties of Cinnamycin with model membranes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)

